molecular formula C15H28O B14630479 2-Decylcyclopentanone CAS No. 53724-67-7

2-Decylcyclopentanone

Cat. No.: B14630479
CAS No.: 53724-67-7
M. Wt: 224.38 g/mol
InChI Key: PTOACBYSKQZNTQ-UHFFFAOYSA-N
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Description

2-Decylcyclopentanone is an organic compound with the molecular formula C15H28O . It belongs to the class of cycloalkanes, specifically cyclopentanones, which are characterized by a cyclopentane ring with a ketone functional group. This compound is notable for its unique structure, which includes a decyl group attached to the second carbon of the cyclopentanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Decylcyclopentanone can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of cyclopentanone with decanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the oxidation of decylcyclopentanol . This process can be catalyzed by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Decylcyclopentanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield the corresponding alcohol, 2-decylcyclopentanol.

    Substitution: The ketone group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

    Oxidation: Decylcyclopentanoic acid

    Reduction: 2-Decylcyclopentanol

    Substitution: Various substituted cyclopentanones depending on the nucleophile used

Scientific Research Applications

2-Decylcyclopentanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is used in the fragrance industry due to its unique odor profile. It is also employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Decylcyclopentanone exerts its effects depends on its interaction with various molecular targets. As a ketone, it can act as an electrophile, participating in nucleophilic addition reactions. The decyl group enhances its lipophilicity, allowing it to interact with lipid membranes and hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Cyclopentanone: The parent compound without the decyl group.

    2-Methylcyclopentanone: A similar compound with a methyl group instead of a decyl group.

    2-Phenylcyclopentanone: A compound with a phenyl group attached to the cyclopentanone ring.

Comparison: 2-Decylcyclopentanone is unique due to the presence of the long decyl chain, which significantly alters its physical and chemical properties compared to its analogs. The decyl group increases the compound’s hydrophobicity, affecting its solubility, reactivity, and interactions with biological systems. This makes this compound particularly valuable in applications where enhanced lipophilicity is desired.

Properties

CAS No.

53724-67-7

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

2-decylcyclopentan-1-one

InChI

InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15(14)16/h14H,2-13H2,1H3

InChI Key

PTOACBYSKQZNTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1CCCC1=O

Origin of Product

United States

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